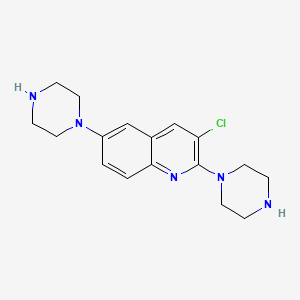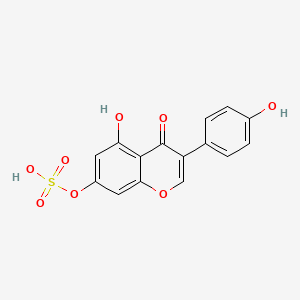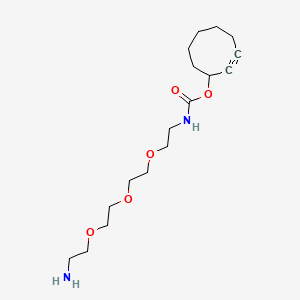
Sco-peg3-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sco-peg3-NH2 is a cleavable antibody-drug conjugate linker containing three polyethylene glycol units. This compound is used as a copper-free click chemical reagent for catalyst-free click reactions . It is known for its high solubility and stability, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sco-peg3-NH2 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol units into the molecular structure. The synthetic route typically involves the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol units are activated using a suitable reagent, such as N-hydroxysuccinimide ester.
Coupling Reaction: The activated polyethylene glycol units are then coupled with an amine-containing compound to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure consistent quality and high yield, with stringent quality control measures in place to monitor the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Sco-peg3-NH2 undergoes various chemical reactions, including:
Click Reactions: It is primarily used in copper-free click reactions, where it reacts with azide-containing compounds to form stable triazole linkages.
Substitution Reactions: The compound can also participate in substitution reactions with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include azides, amines, and other nucleophiles.
Conditions: These reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to ensure high efficiency and selectivity
Major Products
The major products formed from reactions involving this compound include triazole-linked conjugates and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Sco-peg3-NH2 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Sco-peg3-NH2 involves its ability to form stable linkages with target molecules through click reactions. The polyethylene glycol units enhance the solubility and biocompatibility of the conjugates, while the cleavable nature of the linker allows for controlled release of the attached molecules. The molecular targets and pathways involved in its action include various proteins and enzymes that facilitate the formation and cleavage of the linkages .
Comparison with Similar Compounds
Similar Compounds
Sco-peg2-NH2: Contains two polyethylene glycol units and is used in similar applications but with slightly different properties.
Sco-peg4-NH2: Contains four polyethylene glycol units, offering increased solubility and flexibility compared to Sco-peg3-NH2
Uniqueness
This compound is unique due to its optimal balance of solubility, stability, and cleavability, making it a versatile tool in various research and industrial applications. Its three polyethylene glycol units provide the right balance between hydrophilicity and molecular size, enhancing its performance in click reactions and bioconjugation .
Properties
Molecular Formula |
C17H30N2O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H30N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15,18H2,(H,19,20) |
InChI Key |
GWBSPEPUZAYTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



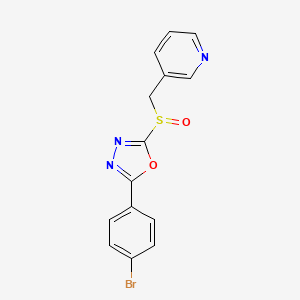
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)

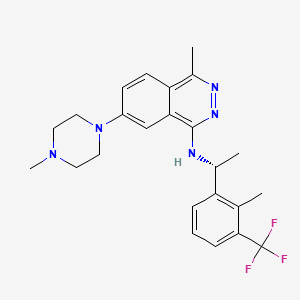
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)

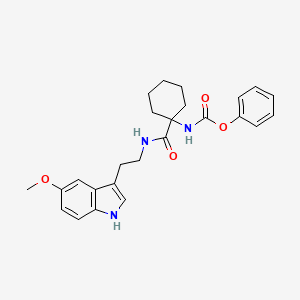
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)
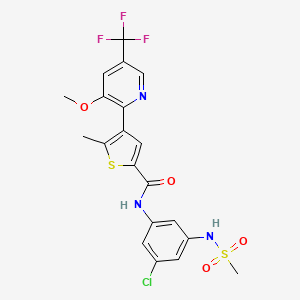
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
